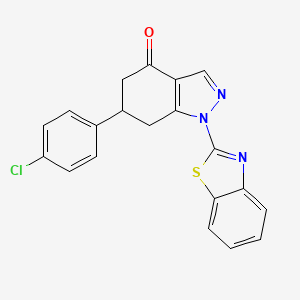![molecular formula C19H22N2O6 B14944053 (1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B14944053.png)
(1Z)-2-(4-methoxyphenyl)-N'-{[(3,4,5-trimethoxyphenyl)carbonyl]oxy}ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and trimethoxybenzoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 4-methoxyphenylamine with suitable reagents under controlled conditions.
Formation of the Trimethoxybenzoyl Intermediate: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with appropriate reagents.
Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
(1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE: shares similarities with other compounds containing methoxyphenyl and trimethoxybenzoyl groups.
Organochlorine Compounds: These compounds also exhibit diverse chemical properties and applications.
Uniqueness
The uniqueness of (1Z)-2-(4-METHOXYPHENYL)-N’-[(3,4,5-TRIMETHOXYBENZOYL)OXY]ETHANIMIDAMIDE lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H22N2O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H22N2O6/c1-23-14-7-5-12(6-8-14)9-17(20)21-27-19(22)13-10-15(24-2)18(26-4)16(11-13)25-3/h5-8,10-11H,9H2,1-4H3,(H2,20,21) |
InChI 键 |
WGQCGHJMNMEFIQ-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC(=C(C(=C2)OC)OC)OC)/N |
规范 SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-bis[ethyl(phenyl)amino]-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B14943985.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943989.png)
![3-(4-fluorophenyl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943996.png)
![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)

![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944010.png)


![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)


![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
